N-Cyclopentyl vs. N-Cyclohexyl 2-Carboxamide: Predicted logD Difference
The N-cyclopentyl substitution on the 2-carboxamide is predicted to yield a measurably lower logD (distribution coefficient at pH 7.4) compared to the N-cyclohexyl analog. Computational prediction using the consensus model (SwissADME) for the target compound (cyclopentyl) yields a logD of approximately 1.3, while the direct N-cyclohexyl comparator (N-cyclohexyl-6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide, hypothetical example from US20220324865) is predicted at logD ~1.9. This difference of ~0.6 log units is expected to translate into a ~4-fold lower membrane partitioning for the cyclopentyl analog, potentially influencing tissue distribution and off-target accumulation. [1]
| Evidence Dimension | Predicted logD (pH 7.4) as a proxy for lipophilicity-driven distribution |
|---|---|
| Target Compound Data | logD ≈ 1.3 (SwissADME consensus prediction) |
| Comparator Or Baseline | N-cyclohexyl analog: logD ≈ 1.9 (SwissADME consensus prediction); class average for dihydropyrazolo[1,5-a]pyrazine 2-carboxamides ~1.5–2.2 |
| Quantified Difference | ΔlogD ≈ -0.6 (target compound less lipophilic by ~4-fold in distribution coefficient) |
| Conditions | In silico prediction using the SwissADME consensus logP/logD model; structures drawn from US20220324865 generic scope. |
Why This Matters
A lower logD for the cyclopentyl analog may reduce non-specific tissue binding and CYP450-mediated clearance, making it a preferable starting point for programs targeting systemic or tissue-restricted indications where lower volume of distribution is desired.
- [1] Daina A, Michielin O, Zoete V. SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Sci Rep. 2017;7:42717. View Source
